molecular formula C16H34 B14700260 2,2,3,3,4,4-Hexamethyldecane CAS No. 27235-48-9

2,2,3,3,4,4-Hexamethyldecane

Cat. No.: B14700260
CAS No.: 27235-48-9
M. Wt: 226.44 g/mol
InChI Key: SSCYWBFGEPBPAK-UHFFFAOYSA-N
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Description

Overview of Complex Molecular Architectures in Saturated Hydrocarbons

Saturated hydrocarbons, or alkanes, are organic compounds composed entirely of carbon and hydrogen atoms linked by single bonds. This fundamental simplicity gives rise to a vast diversity of structural forms. The carbon atoms in alkanes are sp³ hybridized, resulting in a tetrahedral geometry with bond angles of approximately 109.5°. This arrangement allows for the formation of stable, single carbon-carbon bonds.

The structural variety of alkanes stems from isomerism, where molecules share the same molecular formula but differ in the arrangement of their atoms. libretexts.org The simplest structures are linear, straight-chain alkanes. However, beginning with butane (B89635) (C4H10), carbon chains can adopt branched configurations. libretexts.org The complexity and number of possible isomers increase exponentially with the number of carbon atoms; for instance, decane (B31447) (C10H22) has 75 structural isomers. wikipedia.orgethermo.us These architectures can range from simple, mono-branched structures to "ultra-branched" or "extremely branched" systems like 2,2,3,3,4,4-Hexamethyldecane, where significant steric crowding is present.

Theoretical Implications of Steric Hindrance in Highly Substituted Alkanes

Steric hindrance refers to the repulsive forces between electron clouds of atoms or groups that are brought into close proximity. Intuitively, one might expect that the significant crowding in highly branched alkanes would lead to steric strain, making them less stable than their linear counterparts. However, both experimental measurements and high-level ab initio calculations confirm that branched alkanes are thermodynamically more stable than straight-chain alkanes. acs.org

The reasons for this enhanced stability are complex and a subject of ongoing academic discussion. researchgate.net Several theories have been proposed:

Destabilizing Steric Energy: Density Functional Theory (DFT) analyses have revealed that branched alkanes possess less destabilizing DFT steric energy than their linear isomers. acs.orgnih.gov This is counteracted by a destabilizing quantum energy term (related to Pauli repulsion), but the remaining electrostatic energy term ultimately favors the branched structure. acs.org

Electron Delocalization: Other research suggests that stabilizing geminal σ→σ* delocalization, an effect that is more pronounced in branched structures, contributes significantly to their stability. researchgate.net

While increasing branching enhances thermodynamic stability, it also impacts physical properties. The more compact, spherical shape of highly branched alkanes reduces the surface area available for intermolecular London dispersion forces. This leads to lower boiling points compared to their linear isomers. brainly.com

Rationale for Dedicated Academic Inquiry into this compound and Related Isomers

Molecules like this compound represent extreme cases of steric crowding and serve as ideal models for testing and refining our understanding of non-bonded interactions in molecules. The study of such "ultra-branched" decanes is significant for several reasons:

Validating Computational Models: The complex interplay of steric repulsion, stabilizing electronic effects, and quantum phenomena in these molecules provides a rigorous test for the accuracy of computational chemistry methods, such as DFT and other quantum mechanical calculations. quora.com

Exploring the Limits of Stability: Investigating extremely branched structures helps define the physical limits of steric strain a carbon skeleton can endure before becoming unstable. This pushes the boundaries of synthetic chemistry and our understanding of chemical bonding.

Fundamental Insight into Molecular Forces: By isolating the effects of extreme branching, researchers can gain deeper insights into the fundamental nature of intramolecular forces that govern molecular shape, stability, and reactivity.

Applications in Materials Science and Petrochemistry: Branched alkanes are of immense importance in the petroleum industry, where they are valued for improving the octane (B31449) number of fuels. thoughtco.com While a specific molecule like this compound may not be synthesized for this purpose, understanding its properties contributes to the broader knowledge base used in processes like catalytic reforming and isomerization. thoughtco.com

Current Gaps in Fundamental Understanding of Ultra-Branched Decanes

Despite significant progress, key questions regarding ultra-branched decanes remain. A primary gap is the absence of a single, conclusive explanation for the enhanced stability of branched alkanes. researchgate.netquora.com While several compelling theories exist, the precise contribution of each factor (electrostatic, steric, quantum effects) is still a matter of debate and active research.

Furthermore, the synthesis and isolation of extremely hindered molecules like this compound are synthetically challenging. rsc.orgepo.orgresearchgate.net This difficulty means that much of our knowledge is derived from computational studies, which, while powerful, rely on approximations. There is a need for more empirical data on these extreme isomers to fully validate and benchmark theoretical predictions. The precise effects of such dense branching on the chemical reactivity and intermolecular interactions of these compounds also represent an area ripe for further investigation.

Compound Data

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC16H34 nih.govchemspider.com
Molecular Weight226.44 g/mol nih.gov
IUPAC NameThis compound nih.gov
CAS Number27235-48-9 nih.gov
XLogP37.6 nih.gov
Rotatable Bond Count7 nih.gov

Comparison of Decane Isomers

Propertyn-DecaneThis compound
Molecular FormulaC10H22C16H34
Molecular Weight142.28 g/mol226.44 g/mol
Boiling Point174.1 °CNot available (expected to be lower than a linear C16 alkane)
StructureLinear ChainHighly Branched
Surface AreaLargerSmaller (more compact)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27235-48-9

Molecular Formula

C16H34

Molecular Weight

226.44 g/mol

IUPAC Name

2,2,3,3,4,4-hexamethyldecane

InChI

InChI=1S/C16H34/c1-9-10-11-12-13-15(5,6)16(7,8)14(2,3)4/h9-13H2,1-8H3

InChI Key

SSCYWBFGEPBPAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C)C(C)(C)C(C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of 2,2,3,3,4,4 Hexamethyldecane

Exploration of Alkylation Pathways for Acyclic Alkanes with Quaternary Centers

The creation of all-carbon quaternary centers is a significant challenge in modern organic synthesis due to the inherent steric hindrance. nih.gov For a molecule like 2,2,3,3,4,4-hexamethyldecane, which features a chain of contiguous, highly substituted carbons, alkylation strategies must overcome substantial steric barriers.

Catalytic Systems for Controlled Alkane Branching

Modern synthetic methods are moving beyond classical approaches and towards catalytic solutions for creating complex branched alkanes. Transition-metal-catalyzed hydroalkylation of unactivated olefins represents a powerful strategy for forming C(sp³)–C(sp³) bonds and generating quaternary carbons. nih.gov For instance, iridium complexes have been shown to be effective catalysts in intermolecular hydroalkylation reactions. nih.govbeilstein-journals.org These systems can activate olefins towards nucleophilic attack, enabling the construction of sterically demanding frameworks.

Another approach involves the direct catalytic functionalization of C-H bonds. While challenging, this method offers an atom-economical route to branched alkanes. The development of catalysts, often based on late transition metals like palladium or rhodium, is crucial for achieving the required selectivity for specific C-H bonds in a complex alkane precursor.

The table below summarizes representative catalytic approaches applicable to the formation of quaternary centers.

Catalytic SystemReaction TypeSubstratesKey Features
Pd(II) ComplexesHydroalkylationβ-Diketones, OlefinsSuitable for cyclization to form quaternary centers, though yields can be moderate for highly substituted systems. nih.gov
Iridium ComplexesHydroalkylationβ-Diketones, Alkyl-substituted olefinsCan catalyze intermolecular reactions, with counterions influencing reaction yields. nih.govbeilstein-journals.org
Gold(I) ComplexesHydroalkylationN-alkenyl β-ketoamidesEnables asymmetric synthesis of products with quaternary centers in good yields and high enantiomeric excess. nih.gov
Nickel/MHATCross-CouplingAlkyl Halides, OlefinsA cooperative system using metal hydride hydrogen atom transfer (MHAT) and nickel catalysis can couple simple halides with unactivated olefins to form products with quaternary carbons. nih.gov

Stereochemical Control in Alkane Synthesis for Complex Architectures

While this compound itself is achiral, the principles of stereochemical control are paramount when synthesizing analogous complex structures that may contain stereocenters. The challenge escalates dramatically when attempting to create adjacent quaternary stereocenters in a single step. acs.orgacs.org The steric repulsion between bulky substituents makes the C-C bond between them unusually long (1.58–1.65 Å) and weak, complicating their formation. acs.orgacs.org

Asymmetric catalysis is a key technique for controlling stereochemistry. For example, the catalytic asymmetric allylboration of ketones using chiral BINOL derivatives can create adjacent quaternary stereocenters with high selectivity. acs.orgacs.org The success of this method relies on the organized structure of the Zimmermann-Traxler transition state, which ensures high stereochemical fidelity. acs.orgacs.org Similarly, the catalytic asymmetric allylic alkylation (AAA) of acyclic enolates is a vital tool, though controlling the geometry of the acyclic enolate intermediate is critical for achieving high stereoselectivity. nih.gov

Organometallic and Radical Coupling Strategies for Hindered Alkanes

Perhaps the most promising routes to a molecule like this compound involve the coupling of two large, sterically encumbered fragments. This can be envisioned, for example, as the coupling of a 2,2,3,3-tetramethylbutyl fragment with a 1,1-dimethylhexyl fragment. Such transformations require highly specialized reagents and conditions.

Development of Novel Reagents for C-C Bond Formation

Classical methods like the Wurtz reaction, which couples two alkyl halides with sodium metal, are generally low-yielding for hindered substrates and often lead to side reactions like elimination. wikipedia.orgorganic-chemistry.orgquora.combyjus.comjk-sci.com Consequently, modern organometallic chemistry has focused on developing more selective and efficient reagents.

Organocuprates (Gilman Reagents): Lithium diorganocopper reagents (R₂CuLi) are soft, effective nucleophiles for Sₙ2 reactions with alkyl halides, a process known as the Corey-House synthesis. organicchemistrytutor.commasterorganicchemistry.comlibretexts.org They are particularly valuable because they are less basic than Grignard or organolithium reagents, minimizing elimination side reactions. chem-station.com Their utility extends to coupling with sterically hindered alkyl halides, making them a viable option for constructing the C4-C5 bond in the target molecule. chem-station.comopenstax.org

Transition Metal-Catalyzed Cross-Coupling: Nickel and cobalt catalysts have emerged as powerful tools for coupling challenging C(sp³)-hybridized centers.

Cobalt-Catalyzed Coupling: Cobalt complexes, in conjunction with ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), can catalyze the cross-coupling of tertiary alkyl halides with Grignard reagents, a reaction that is nearly impossible with traditional palladium or copper catalysts. science.gov This offers a direct pathway to creating quaternary carbon centers. science.govorganic-chemistry.org

Nickel-Catalyzed Coupling: Nickel-based systems are adept at coupling sterically hindered tertiary alkyl halides with various partners. acs.org By tuning the ligands and additives, Ni catalysts can facilitate the formation of arylated or acylated all-carbon quaternary centers. acs.org Furthermore, the synergistic use of nickel catalysis with other processes, like metal hydride hydrogen atom transfer, enables the coupling of alkyl halides to olefins to generate quaternary centers. nih.govthieme-connect.de

Radical Coupling: Radical-radical cross-coupling reactions provide another modern avenue for forming congested C-C bonds. thieme-connect.de The generation of tertiary alkyl radicals, followed by a catalyzed coupling event, can overcome the steric limitations of traditional two-electron pathways. nih.govacs.org

Optimization of Reaction Conditions for High Selectivity and Yield

The success of any coupling strategy for synthesizing hindered alkanes hinges on the meticulous optimization of reaction conditions.

For organocuprate reactions , temperature is a critical parameter, as these reagents are often thermally unstable and must be prepared and used at low temperatures. chem-station.com The choice of solvent (typically ethers like THF or diethyl ether) is also crucial for reagent stability and reactivity. wikipedia.org

In transition-metal-catalyzed couplings , the choice of ligand, catalyst loading, temperature, and additives are all interdependent variables that must be fine-tuned. For example, in Ni-catalyzed couplings of tertiary halides, bulky bipyridine and terpyridine ligands can be used to promote the formation of all-carbon quaternary centers. acs.org The table below illustrates how different catalytic systems can be tailored for coupling hindered substrates.

Coupling ReactionCatalyst SystemSubstratesKey Optimization Parameters
Corey-House SynthesisR₂CuLi (Gilman Reagent)Primary, secondary, tertiary alkyl halidesLow temperature (-78 °C to 0 °C), ether solvents. libretexts.org
Cobalt-Catalyzed Cross-CouplingCoCl₂ with dppe or dppp (B1165662) ligandTertiary alkyl Grignards, alkyl halidesLigand choice is critical; reaction is suitable for creating quaternary carbons. science.gov
Nickel-Catalyzed Cross-CouplingNi complexes with pyridine-type ligandsTertiary alkyl halides, aryl halidesTuning of ligand sterics and electronics; additives like MgCl₂ can be essential. acs.org
Radical CarboaminationPd with Cy₂t-BuP ligandAlkyl bromides, iminesReaction concentration can influence product distribution due to radical intermediates abstracting solvent atoms. acs.org

Detailed Kinetic and Thermodynamic Analyses of this compound Formation

In any multi-step synthesis, particularly those involving alkylation via enolate intermediates, a choice between the kinetic and thermodynamic product often arises.

Kinetic Control: The kinetic product is formed fastest, resulting from the reaction pathway with the lowest activation energy. khanacademy.org In the context of forming an enolate from an unsymmetrical ketone precursor, the kinetic enolate is typically formed by deprotonating the less-substituted α-carbon. This is achieved by using a strong, sterically hindered, non-nucleophilic base (like lithium diisopropylamide, LDA) at low temperatures to ensure the reaction is irreversible. youtube.commasterorganicchemistry.com

Thermodynamic Control: The thermodynamic product is the most stable product. The thermodynamic enolate is the more substituted one, as more highly substituted double bonds are more stable. masterorganicchemistry.com Its formation is favored under conditions that allow for equilibrium to be established, such as using a weaker base (like an alkoxide) at higher temperatures, which allows the initially formed kinetic enolate to revert to the starting material and eventually form the more stable thermodynamic product. khanacademy.orgyoutube.com

For a hypothetical synthesis of this compound that proceeds through an alkylation of a ketone, the choice of base and temperature would be critical to control which α-carbon is functionalized, thereby directing the entire synthetic outcome. The high steric hindrance around the target bonds suggests that many potential reaction pathways would have very high activation energies, making kinetic factors particularly influential. Computational studies would likely be required to model the transition states and predict the most favorable reaction pathways and conditions.

Transition State Characterization in Alkane Synthesis Reactions

The formation of sterically hindered alkanes like this compound often proceeds through highly organized transition states. While direct experimental characterization of the transition state for the synthesis of this specific molecule is not extensively documented in publicly available literature, insights can be drawn from broader studies on C-H bond activation and the formation of highly branched structures.

Transition metal-catalyzed reactions, for instance, are known to involve σ-alkane complexes as transient intermediates. unimelb.edu.au These complexes, formed by the coordination of a C-H bond to a metal center, are precursors to C-H bond cleavage and subsequent functionalization. unimelb.edu.au The characterization of these fleeting species is challenging but has been achieved in some cases through techniques like low-temperature NMR spectroscopy and X-ray crystallography of stabilized model compounds. researchgate.net

For the synthesis of highly branched alkanes, computational chemistry, particularly Density Functional Theory (DFT) calculations, serves as a powerful tool to elucidate the structure and energetics of transition states. These calculations can model the approach of reactants, the breaking and forming of bonds, and the influence of catalysts and solvents on the reaction pathway. For example, in a hypothetical coupling reaction to form the C4-C5 bond of this compound, DFT could be used to model the transition state, revealing crucial information about bond lengths, angles, and the activation energy of the process.

Table 1: Representative Data from Transition State Calculations for Alkane C-C Bond Formation

ParameterValueDescription
Activation Energy (Ea)15-35 kcal/molThe energy barrier that must be overcome for the reaction to occur. This is a typical range for sterically hindered couplings.
C-C forming bond length2.0-2.5 ÅThe distance between the two carbon atoms that are forming a new bond in the transition state. This is significantly longer than a typical C-C single bond (approx. 1.54 Å).
Key bond anglesVariesThe angles between the atoms involved in the transition state, which can indicate the degree of steric strain.

Note: The data in this table is representative and based on general findings for sterically hindered alkane synthesis, not specific experimental or computational data for this compound.

Solvent Effects on Reaction Mechanisms of Branched Hydrocarbon Synthesis

The choice of solvent can profoundly influence the rate and outcome of reactions involved in the synthesis of highly branched hydrocarbons. libretexts.orgweebly.com Solvents can affect the solubility of reactants, the stability of intermediates and transition states, and the reaction mechanism itself. libretexts.org

In the context of nucleophilic substitution reactions (SN1 and SN2), which are often employed in the synthesis of complex organic molecules, solvent polarity is a critical factor. libretexts.orgncert.nic.in

Polar Protic Solvents: Solvents like water, alcohols, and carboxylic acids can stabilize both cations and anions through hydrogen bonding. libretexts.org In SN1 reactions, which proceed through a carbocation intermediate, polar protic solvents can accelerate the reaction by stabilizing this intermediate. ncert.nic.in However, for SN2 reactions, which involve a backside attack by a nucleophile, these solvents can solvate the nucleophile, reducing its reactivity. libretexts.org

Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and dimethylformamide (DMF) possess dipole moments but lack acidic protons. They are effective at solvating cations but less so for anions. This can enhance the reactivity of anionic nucleophiles in SN2 reactions.

Nonpolar Solvents: Solvents like hexane (B92381) and toluene (B28343) have low dielectric constants and are generally used for reactions involving nonpolar reactants. libretexts.org

The synthesis of a highly branched alkane like this compound, which is nonpolar, might involve reactants with polar functional groups that are later removed. The choice of solvent at each step would be crucial for optimizing the yield and selectivity. For instance, a Grignard reaction, a common method for forming C-C bonds, is typically carried out in an aprotic ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent.

Table 2: Influence of Solvent on Nucleophilic Substitution Reactions

Solvent TypeEffect on SN1 Reaction RateEffect on SN2 Reaction RateExample Solvents
Polar ProticIncreasesDecreasesWater, Ethanol, Acetic Acid
Polar AproticModerate IncreaseIncreasesAcetone, Acetonitrile, DMF
NonpolarDecreasesDecreasesHexane, Toluene

This table provides a generalized overview of solvent effects on common reaction types relevant to the synthesis of complex hydrocarbons.

Purification and Isolation Methodologies for Highly Branched Hydrocarbons

The purification and isolation of highly branched hydrocarbons like this compound pose significant challenges due to their physical properties. These compounds often have boiling points close to those of other isomers and byproducts, making separation by distillation difficult. nist.gov

Fractional Distillation: While a standard technique, the separation of highly branched alkanes from their less branched isomers can require highly efficient distillation columns with a large number of theoretical plates. nih.gov The boiling point of this compound is influenced by its compact, quasi-spherical shape, which reduces intermolecular van der Waals forces compared to its linear isomer, n-hexadecane.

Crystallization: Crystallization can be a powerful purification technique, but highly branched alkanes often exhibit a low tendency to crystallize. nist.gov Their complex and often irregular shapes can hinder the formation of a well-ordered crystal lattice. Furthermore, the high viscosity of these liquids at lower temperatures can impede molecular motion and favor the formation of amorphous glasses rather than crystalline solids. nist.gov To overcome these challenges, crystallization can be attempted from a low-boiling point solvent like liquid methane, which reduces the viscosity of the system at low temperatures. nist.gov

Chromatography: Adsorption chromatography, using a stationary phase like silica (B1680970) gel or alumina, can be employed to separate hydrocarbons based on differences in their polarity and size. nih.gov While alkanes are generally nonpolar, subtle differences in their structure can lead to differential adsorption, allowing for their separation.

Challenges in Purification:

Similar Boiling Points: Isomeric impurities often have very close boiling points, making fractional distillation inefficient.

Low Melting Points and Glass Formation: The tendency to form glasses instead of crystals at low temperatures complicates purification by crystallization. nist.gov

High Viscosity: Increased viscosity at lower temperatures hinders both distillation and crystallization processes. nist.gov

Table 3: Comparison of Purification Techniques for Highly Branched Hydrocarbons

TechniquePrinciple of SeparationAdvantagesChallenges
Fractional DistillationDifferences in boiling points. nih.govScalable for large quantities.Ineffective for isomers with close boiling points.
CrystallizationDifferences in solubility and crystal lattice energy. nist.govCan yield very pure products.Tendency to form glasses, high viscosity at low temperatures. nist.gov
Adsorption ChromatographyDifferential adsorption onto a solid phase. nih.govHigh resolution for complex mixtures.Can be less practical for large-scale purification.

Sophisticated Spectroscopic Characterization Techniques for Structural and Dynamic Elucidation of 2,2,3,3,4,4 Hexamethyldecane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

High-resolution NMR spectroscopy is a cornerstone for determining the detailed structure of organic molecules in solution. For a molecule with the complexity of 2,2,3,3,4,4-hexamethyldecane, a combination of one-dimensional (¹H and ¹³C) and advanced multidimensional experiments is essential to assign all signals and understand its conformational preferences.

The ¹³C NMR spectrum is expected to be relatively simple due to the molecule's symmetry. We can predict the number of unique carbon signals by examining its structure. Carbons that are interchangeable through symmetry operations are considered chemically equivalent and will produce a single signal. masterorganicchemistry.com

Predicted ¹³C NMR Signals for this compound

Predicted Chemical Shift Range (ppm) Carbon Atom(s) Multiplicity (in off-resonance decoupled spectrum)
~40-50 C2, C3, C4 (Quaternary) Singlet
~30-40 C5 (Methylene) Triplet
~25-35 Methyls on C2, C4 (Primary) Quartet
~20-30 Methyls on C3 (Primary) Quartet
~20-30 C6-C9 (Methylene) Triplet

Note: This is an interactive data table based on predicted values derived from general principles of ¹³C NMR spectroscopy for branched alkanes. oregonstate.eduwisc.edu

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments that detect through-space interactions between protons, rather than through-bond couplings. rsc.org This provides crucial information about the spatial proximity of different parts of the molecule, which is vital for determining its three-dimensional structure and preferred conformation.

For small to medium-sized molecules like this compound, these experiments can reveal which protons are close to each other (typically within 5 Å). Due to the significant steric crowding around the C2, C3, and C4 positions, the rotation of the hexyl chain will be hindered, leading to specific preferred conformations. NOESY and ROESY experiments would be able to identify these preferences by observing correlations between protons on the hexyl chain and the various methyl groups.

Expected NOESY/ROESY Correlations for this compound

Proton Group 1 Proton Group 2 Expected Correlation Rationale for Spatial Proximity
Methyl protons at C4 Methylene (B1212753) protons at C5 Strong Direct covalent bond between C4 and C5 ensures proximity.
Methyl protons at C3 Methylene protons at C5 Medium to Weak Proximity depends on the rotational conformation around the C3-C4 and C4-C5 bonds.
Methyl protons at C2 Methylene protons at C5 Weak to None These groups are further apart; a correlation would indicate significant folding of the structure.
Methyl protons at C2 Methyl protons at C3 Strong Proximity due to attachment to adjacent, sterically crowded quaternary carbons.

Note: This is an interactive data table of predicted correlations. The strength of the correlation (Strong, Medium, Weak) is a qualitative prediction.

Deuterium (B1214612) (²H) labeling is a sophisticated strategy used to simplify complex proton NMR spectra and to confirm signal assignments. Since deuterium has a different resonance frequency from protium (B1232500) (¹H), replacing a proton with a deuteron (B1233211) effectively removes that signal from the ¹H NMR spectrum. sysu.edu.cndu.edu

In the case of this compound, the ¹H NMR spectrum would contain several overlapping signals from the methylene groups of the hexyl chain and the numerous methyl groups. Selective deuteration at specific positions would allow for the unambiguous assignment of these signals. For instance, synthesizing the molecule with a deuterated hexyl chain (e.g., perdeuterated hexyl bromide as a starting material) would leave only the signals from the six methyl groups, allowing for their clear identification and assignment with the help of NOESY data. Conversely, selectively deuterating one or more of the methyl groups would help to deconvolve the complex methylene region of the spectrum.

In the solid state, molecules are fixed in a crystal lattice, and their motion is restricted. Solid-state NMR (ssNMR) can provide valuable information about molecular packing, conformational heterogeneity, and local dynamics that are averaged out in solution-state NMR.

For this compound, ¹³C cross-polarization magic-angle spinning (CP-MAS) experiments would be the technique of choice. The chemical shifts in the ssNMR spectrum would be sensitive to the local crystalline environment. If multiple conformations are present in the solid state (polymorphism), this can lead to the splitting of signals that appear as single peaks in solution. Furthermore, by varying the temperature and using advanced ssNMR techniques, it is possible to study the dynamics of specific parts of the molecule, such as the rotation of the methyl groups or the flexing of the hexyl chain within the crystal lattice.

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Isomer Discrimination

Advanced mass spectrometry techniques are indispensable for confirming the molecular weight and elucidating the structure of compounds through controlled fragmentation. For alkanes, which lack easily ionizable functional groups, these methods provide critical information for distinguishing between isomers.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. uni-saarland.de First, the molecular ion (or a protonated molecule) is selected. This precursor ion is then fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides a fragmentation fingerprint that is characteristic of the molecule's structure.

For this compound (Molecular Weight: 226.45 g/mol ), fragmentation is expected to occur preferentially at the highly substituted carbon backbone, leading to the formation of stable tertiary carbocations. whitman.edulibretexts.org Cleavage of the C4-C5 bond would be a major fragmentation pathway, as it would result in a stable tertiary carbocation.

Predicted Major Fragment Ions in MS/MS of this compound (Precursor Ion m/z 226) | Predicted m/z | Proposed Fragment Structure/Loss | Rationale | | :--- | :--- | :--- | | 141 | [C₁₀H₂₁]⁺ | Loss of a hexyl radical (•C₆H₁₃) | Cleavage of the C4-C5 bond, forming a stable tertiary carbocation. | | 113 | [C₈H₁₇]⁺ | Loss of a C₈H₁₇ radical | Cleavage of the C2-C3 bond with rearrangement. | | 85 | [C₆H₁₃]⁺ | Hexyl cation | Charge retention on the hexyl fragment after C4-C5 cleavage. | | 57 | [C₄H₉]⁺ | tert-Butyl cation | A common and very stable fragment for branched alkanes. msu.edu |

Note: This is an interactive data table of predicted fragmentation patterns based on established principles of alkane mass spectrometry. libretexts.orgmiamioh.edu

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge distribution. nih.govnih.gov Ions are passed through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. Compact, tightly-folded conformers will travel faster than extended, more open conformers. This allows for the separation of isomers—including conformational isomers (conformers)—that are indistinguishable by mass spectrometry alone. researchgate.netresearchgate.netmdpi.com

For this compound, rotation around the C-C single bonds of the hexyl chain allows the molecule to adopt various conformations. While some of these will be too transient to be separated, more stable conformers (e.g., a more linear, extended form versus a more folded, compact form) could potentially be resolved by high-resolution IMS. The resulting ion mobility data, often reported as a collision cross-section (CCS), would provide an additional, unique identifier for the molecule and offer insights into its gas-phase conformational landscape.

Vibrational Spectroscopy (FTIR and Raman) for Conformational States and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is a cornerstone for investigating the conformational landscape of flexible molecules like alkanes. These methods probe the vibrational modes of a molecule, which are sensitive to its geometry and electronic environment.

In a molecule like this compound, the extended carbon backbone and bulky methyl groups give rise to a complex set of low-frequency modes. The frequencies of these modes are directly related to the effective length and stiffness of different segments of the carbon chain. Different conformers (e.g., resulting from rotations around C-C bonds) will exhibit distinct low-frequency Raman signatures. nih.govacs.org For instance, a more extended, all-trans conformation would be expected to have a different LAM progression compared to a more compact, gauche-rich conformer.

Table 1. Representative Low-Frequency Raman Modes for Alkanes.
Vibrational ModeTypical Frequency Range (cm⁻¹)Structural Information Provided
Longitudinal Acoustic Mode (LAM-1)10 - 150Correlates with the length of extended chain segments.
Skeletal Torsional Modes50 - 200Sensitive to gauche/trans conformations.
Chain Bending Modes100 - 400Reflects the flexibility and overall shape of the carbon backbone.
Methyl Group Torsions150 - 300Probes the rotational freedom of terminal and branching methyl groups.

Temperature-dependent Fourier-transform infrared (FTIR) spectroscopy is a powerful method for studying the thermodynamics of conformational equilibria. usask.ca As the temperature of a sample is varied, the relative populations of different conformers change according to the Boltzmann distribution. This change in population is reflected in the intensity of vibrational bands in the IR spectrum. usask.ca

For this compound, rotations around the various C-C bonds of the decane (B31447) backbone lead to a multitude of possible conformers. Certain vibrational modes, particularly C-H bending and C-C stretching in the "fingerprint" region (approx. 1500-700 cm⁻¹), are sensitive to the local geometry. tno.nlnih.gov By monitoring the intensity of IR bands associated with specific conformers (e.g., a band unique to a gauche arrangement vs. one for a trans arrangement) as a function of temperature, the enthalpy difference (ΔH) between the conformers can be determined using a van't Hoff analysis.

For example, an increase in temperature typically favors higher-energy, more disordered (gauche) conformers over lower-energy, more ordered (trans) ones. This would result in a corresponding increase in the intensity of gauche-related IR bands and a decrease in the intensity of trans-related bands. Such studies provide fundamental data on the intramolecular forces that dictate the preferred shapes of the molecule in the liquid or solution phase.

Table 2. Application of Temperature-Dependent FTIR to Alkane Conformational Analysis.
Spectral Region (cm⁻¹)Vibrational ModesEffect of Increasing TemperatureDerived Thermodynamic Parameter
2800 - 3000C-H StretchingBroadening of bands due to increased molecular motion. usask.ca-
1300 - 1500CH₂/CH₃ Bending (Scissoring, Wagging)Changes in relative intensities of bands corresponding to different conformers.Enthalpy difference (ΔH) between conformers.
700 - 1200C-C Stretching, CH₂ RockingAppearance/disappearance or intensity changes of conformer-specific bands.Entropy difference (ΔS) between conformers.

X-ray Crystallography and Electron Diffraction Studies for Solid-State Structure (If Applicable to Crystalline Forms)

Determining the precise three-dimensional arrangement of atoms in the solid state requires diffraction techniques. X-ray crystallography and electron diffraction are the primary methods for this purpose, applicable if a substance can be prepared in a crystalline form. wikipedia.orgwikipedia.org

For a molecule like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require cryogenic techniques. The high degree of branching and conformational flexibility can make crystallization challenging, as the molecules may prefer to form a disordered glassy state upon cooling. nih.gov However, if a suitable crystal can be grown, X-ray crystallography can provide definitive information on bond lengths, bond angles, and the specific conformation the molecule adopts in the crystal lattice. wikipedia.org It would also reveal how the sterically hindered molecules pack together, which is governed by weak van der Waals forces. Studies on other long-chain and branched alkanes have shown they often adopt extended, planar zigzag forms in the solid state to maximize packing efficiency. researchgate.net

Electron diffraction is another powerful technique, often applied to very small crystals or thin films. wikipedia.orgaps.org It is particularly useful for studying the structure of materials that are difficult to crystallize into larger single crystals suitable for X-ray methods. nih.gov For alkanes, electron diffraction has been used to determine the packing and orientation of molecules in thin, epitaxially grown layers, revealing details about the sub-cell packing of the methylene chains. nih.govcolostate.edu

Chiroptical Spectroscopy (e.g., VCD, ECD) for Chiral Analogs and Potential Chirality in Solution

Chiroptical spectroscopy measures the differential interaction of a substance with left- and right-circularly polarized light. jascoinc.com Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are definitive methods for determining the absolute configuration of chiral molecules. hindsinstruments.comencyclopedia.pub

This compound is an achiral molecule as it possesses planes of symmetry and lacks a stereocenter. Therefore, it will not exhibit a VCD or ECD spectrum in an achiral environment. However, the theory and techniques of chiroptical spectroscopy are relevant in two key contexts:

Chiral Analogs: If a chiral analog of this compound were synthesized (for example, by introducing a stereocenter along the decane chain), VCD and ECD would be the premier techniques to assign its absolute configuration. VCD measures the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions. jascoinc.com ECD does the same in the UV-visible region, corresponding to electronic transitions. dtu.dkdtu.dk By comparing the experimentally measured spectra to those predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S form), the absolute stereochemistry of the molecule can be unambiguously determined. nih.gov

Potential Induced Chirality: Achiral molecules can sometimes exhibit a chiroptical signal under specific conditions. acs.org For instance, if this compound were dissolved in a chiral solvent, the solvent molecules could arrange themselves preferentially around the solute, creating a chiral "supermolecule" that could yield an induced ECD or VCD spectrum. Similarly, if the molecules were to aggregate in solution or on a surface in a specific, non-superimposable mirror-image fashion (helical arrangement), this supramolecular chirality could also be detected. researchgate.net While there is no evidence of this for this compound, the principles of chiroptical spectroscopy provide the tools to investigate such phenomena.

Computational Chemistry and Theoretical Modeling of 2,2,3,3,4,4 Hexamethyldecane

Quantum Mechanical Studies of Electronic Structure and Energetic Landscapes

Quantum mechanical (QM) methods are essential for accurately describing the electronic structure and energetic properties of molecules from first principles, without reliance on empirical parameters.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. nih.govgithub.io It is particularly well-suited for determining the equilibrium geometries and relative energies of different conformers of complex molecules like 2,2,3,3,4,4-hexamethyldecane. The first step in a DFT study is typically a geometry optimization to find the lowest energy arrangement of the atoms. researchgate.net

For a molecule with significant steric hindrance, such as this compound, identifying the global minimum on the potential energy surface requires a thorough exploration of its conformational space. The choice of functional and basis set is critical for obtaining reliable results. Hybrid functionals like B3LYP or PBE0, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are often used for accurate energy predictions. nih.govnih.gov Basis sets such as the Pople-style 6-31G* or the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ) are commonly employed.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT)
ParameterAtoms InvolvedPredicted Value
Bond LengthC-C (quaternary)~1.58 Å
Bond LengthC-C (primary-quaternary)~1.54 Å
Bond LengthC-H~1.09 Å
Bond AngleC-C(quat)-C~112°
Bond AngleH-C-H~109.5°

Note: The values in this table are illustrative, based on typical results for sterically hindered alkanes, and represent a plausible outcome of a DFT/6-31G calculation.*

Ab initio (from the beginning) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy than standard DFT for energetic calculations, albeit at a significantly greater computational expense. d-nb.infodokumen.pub These methods are often impractical for geometry optimization of a molecule the size of this compound but are invaluable for obtaining high-accuracy single-point energies on DFT-optimized geometries. This serves as a benchmark to validate the chosen DFT functional. researchgate.net

A common high-accuracy protocol involves:

Optimizing the molecular geometry using a cost-effective method like DFT.

Performing a single-point energy calculation on the optimized geometry using a high-level ab initio method, such as CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), often considered the "gold standard" of quantum chemistry. researchgate.net

Extrapolating these results to the complete basis set (CBS) limit to minimize basis set incompleteness error.

This approach, while demanding, provides benchmark-quality data for the relative energies of different conformers, which is crucial for understanding the molecule's thermodynamic and kinetic behavior. d-nb.info

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Flexibility

While QM methods excel at describing static structures and energies, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. dokumen.pub

MD simulations rely on a "force field," which is a set of empirical potential energy functions and parameters that describe the interactions between atoms. The accuracy of an MD simulation is fundamentally dependent on the quality of the force field used. nih.gov Standard force fields may not accurately represent the complex interactions within highly branched alkanes due to severe steric crowding.

Significant research has been dedicated to developing and parameterizing force fields specifically for branched hydrocarbons. Notable examples include:

NERD (Nath, Escobedo, and de Pablo revised): This united-atom force field was specifically extended to improve the simulation of branched alkanes, showing good agreement with experimental data for vapor-liquid equilibria. aip.orgaip.org

TraPPE (Transferable Potentials for Phase Equilibria): A widely used united-atom force field that has been parameterized for a range of branched alkanes. aip.orgacs.org

AMBER-compatible sets: Recent efforts have focused on developing new parameter sets for alkanes that are compatible with widely used biomolecular force fields like AMBER, enabling the accurate simulation of alkyl groups in larger, more complex systems. researchgate.net

All-Atom Force Fields (e.g., OPLS-AA, COMPASS): These force fields explicitly represent all atoms (including hydrogens) and can offer higher accuracy for specific intramolecular interactions at the cost of increased computational time. acs.orgtaylorfrancis.com

Validation of these force fields involves comparing simulated bulk properties (like density, heat of vaporization, and viscosity) against experimental data for a range of known branched alkanes. nih.govacs.org

Table 2: Comparison of Selected Force Fields for Branched Alkanes
Force FieldAtom ModelPrimary ApplicationStrengths for Branched Alkanes
NERDUnited-AtomPhase EquilibriaSpecifically parameterized for branched hydrocarbons. aip.orgaip.org
TraPPEUnited-AtomPhase EquilibriaGood performance for thermophysical properties of various isomers. acs.org
AMBER-iiAll-AtomBiomolecular SimulationCompatible with protein/lipid simulations; good conformational properties. researchgate.net
OPLS-AAAll-AtomLiquid PropertiesWell-validated for a wide range of organic molecules. acs.org

The flexibility of this compound is governed by rotations around its carbon-carbon single bonds. Due to the extreme steric hindrance from the adjacent quaternary carbons and their methyl groups, the barriers to these rotations are expected to be significant. The origin of rotational barriers in alkanes is a combination of steric repulsion (Pauli repulsion) and hyperconjugation effects. researchgate.net

MD simulations can be used to sample the conformational landscape and identify the most frequently adopted shapes. To quantify the energy barriers between these conformations, one can perform relaxed potential energy surface scans using QM methods. mdpi.com For this compound, the most critical rotation would be around the C4-C5 bond, which connects the heavily substituted head of the molecule to the flexible hexyl tail. The rotation around the C3-C4 bond would also be highly restricted.

Analysis of structurally similar but smaller molecules, like 2,2,3,3-tetramethylbutane (B1293380), shows significant energy barriers due to alkyl-alkyl interactions, which provides a basis for estimating the barriers in the larger hexamethyldecane molecule. researchgate.net

Table 3: Estimated Rotational Energy Barriers in this compound
Bond of RotationDescriptionEstimated Barrier (kcal/mol)Influencing Factors
C3-C4Rotation between two adjacent quaternary carbons> 10Severe steric clash between methyl groups. researchgate.net
C4-C5Rotation between a quaternary carbon and a methylene (B1212753) group~6-8Steric hindrance from three methyl groups interacting with the hexyl chain.
C5-C6Typical alkane rotation within the hexyl tail~3-4Standard gauche-butane type interactions. msu.edu

Note: These are estimated values based on principles of steric hindrance and data from analogous smaller alkanes.

MD simulations are a powerful tool for studying the dynamic motion and transport properties, such as the self-diffusion coefficient, of molecules. nih.gov For this compound, simulations could predict how its bulky, sterically hindered structure affects its mobility in different environments, such as in a pure liquid state, in solution with other hydrocarbons, or as a lubricant additive.

Simulations can be run under various conditions of temperature and pressure to predict thermophysical properties. acs.org The self-diffusion coefficient, which measures the translational mobility of a molecule, can be calculated from the mean-squared displacement of the molecules over time. It is expected that the bulky and somewhat globular shape of this compound would lead to a lower diffusion coefficient compared to its linear isomer, n-hexadecane, due to its larger hydrodynamic radius and less flexible nature.

Table 4: Hypothetical Self-Diffusion Coefficients (D) for C16 Alkanes at 373 K
CompoundEnvironmentPredicted D (10⁻⁹ m²/s)
This compoundPure Liquid (1 atm)~0.25
n-Hexadecane (linear)Pure Liquid (1 atm)~0.40
This compoundIn Toluene (B28343) (dilute)~1.5

Note: These values are illustrative, based on general trends observed for branched vs. linear alkanes, to demonstrate the type of data obtainable from MD simulations.

Lack of Publicly Available Research Data on the Computational and Theoretical Chemistry of this compound

The search included queries for free energy calculations, molecular polarizabilities, magnetic susceptibilities, in silico predictions of spectroscopic parameters, and theoretical investigations of its intermolecular interactions. The results yielded no specific studies or datasets for this compound. The compound is mentioned in some chemical patents and databases, but detailed computational and theoretical analyses appear to be unpublished or not readily accessible.

Therefore, it is not possible to provide an article with the requested detailed sections on the computational and theoretical chemistry of this compound. The following sections, as outlined in the request, could not be addressed due to the absence of relevant research findings:

Theoretical Investigations of Intermolecular Interactions and Self-Assembly (e.g., host-guest interactions with cyclodextrins as a model for complexation studies)

Further research and publication in the field of computational chemistry would be required to generate the specific data needed to populate these areas of study for this compound.

Reactivity and Reaction Mechanism Studies of 2,2,3,3,4,4 Hexamethyldecane

Radical Reactivity and Bond Dissociation Energy Analysis

The reactivity of alkanes is fundamentally dictated by the strength of their C-C and C-H bonds, which can be quantified by their bond dissociation energies (BDEs). researchgate.netwikipedia.org In the context of 2,2,3,3,4,4-hexamethyldecane, the extreme steric crowding introduced by the multiple methyl groups plays a crucial role in its radical chemistry.

Homolytic Cleavage of C-C and C-H Bonds in Sterically Hindered Environments

Homolytic cleavage, the process where a chemical bond breaks symmetrically with each fragment retaining one of the bonding electrons, is the primary initiation step in many alkane reactions. pressbooks.pubmaricopa.edulibretexts.orgchemistrysteps.com This process, typically induced by heat or light, generates highly reactive radical species. pressbooks.publibretexts.org The energy required for this cleavage is the bond dissociation energy (BDE).

In this compound, the C-H bonds are all primary, located on the terminal methyl groups of the hexyl chain and the numerous methyl substituents. The C-C bonds, however, present a more complex picture. The bonds forming the backbone of the decane (B31447) chain and the bonds connecting the methyl groups to the quaternary carbons are all subject to significant steric strain. This strain can potentially lower the BDE of the C-C bonds within the highly substituted core of the molecule, making them more susceptible to homolytic cleavage compared to a linear alkane. Highly branched alkanes can exhibit increased reactivity due to the stretching of bond angles caused by steric hindrance. stackexchange.com

The stability of the resulting radical intermediates is a key factor in determining the preferred cleavage pathway. srmist.edu.in Tertiary radicals are more stable than secondary, which are in turn more stable than primary radicals. srmist.edu.in However, in this compound, homolytic cleavage of a C-H bond would lead to a primary radical, which is generally less stable. Conversely, cleavage of one of the internal, highly substituted C-C bonds could lead to the formation of more stable tertiary radicals, suggesting a potential preference for C-C bond scission under energetic conditions.

Table 1: Representative Bond Dissociation Energies (BDEs) for Alkanes

Bond TypeExample CompoundBDE (kcal/mol)BDE (kJ/mol)
Primary C-HEthane (CH₃CH₂–H)101.1423.0 wikipedia.org
Secondary C-HPropane (CH₃CH(H)CH₃)98.6413
Tertiary C-HIsobutane (B21531) ((CH₃)₃C–H)96.5404
C-CEthane (CH₃–CH₃)90.0377

Note: Data presented are general values for representative alkanes and serve as a reference. Specific BDEs for this compound would require specific experimental or computational determination.

Pathways of Radical Chain Reactions (Initiation, Propagation, Termination)

Radical reactions involving alkanes typically proceed through a chain reaction mechanism consisting of three distinct phases: initiation, propagation, and termination. learnbin.netlibretexts.orglumenlearning.comyoutube.com

Initiation: This first step involves the generation of radical species. libretexts.org In the case of this compound, this would likely occur through the homolytic cleavage of a C-C or C-H bond upon exposure to heat or UV radiation. libretexts.orglumenlearning.com Given the steric strain, the cleavage of a C-C bond within the core of the molecule is a plausible initiation pathway.

Propagation: Once initiated, the chain reaction is sustained through a series of propagation steps where a radical reacts with a neutral molecule to generate a new radical and a new molecule. libretexts.orglumenlearning.com For instance, a radical could abstract a hydrogen atom from one of the methyl groups of this compound, forming a new, more stable molecule and a primary alkyl radical. This alkyl radical can then participate in further reactions.

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. libretexts.orglumenlearning.com This can happen in several ways, such as the combination of two alkyl radicals, or an alkyl radical with another radical species present in the reaction mixture. Due to the low concentration of radicals, termination steps are generally rare events. libretexts.org

Catalytic Transformations: Hydrogenation, Dehydrogenation, and Isomerization

Catalysis offers a powerful means to control and direct the transformation of alkanes, which are generally inert. researchgate.netnumberanalytics.comrsc.org Both heterogeneous and homogeneous catalysts can be employed to activate the C-H and C-C bonds in molecules like this compound, leading to hydrogenation, dehydrogenation, and isomerization products.

Heterogeneous Catalysis for Alkane Activation

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gaseous reactants), are widely used in industrial processes for alkane transformations. numberanalytics.comrsc.org For a sterically hindered molecule like this compound, the pore size and surface structure of the catalyst are critical.

Hydrogenation and Dehydrogenation: Platinum-based catalysts, often supported on materials like carbon or alumina, are effective for both hydrogenation and dehydrogenation of alkanes. rsc.orglibretexts.org Dehydrogenation of long-chain alkanes is a crucial industrial process for producing valuable olefins. rsc.orgsciengine.com However, this reaction is typically endothermic and requires high temperatures, which can also lead to side reactions like cracking and coke formation. rsc.org The use of a hydrogen acceptor, such as ethylene, in a process called transfer dehydrogenation, can make the thermodynamics more favorable. rsc.org For this compound, dehydrogenation would likely lead to the formation of various unsaturated isomers. Conversely, if unsaturated precursors were available, they could be hydrogenated to form the parent alkane. The bulky nature of the molecule might hinder its effective interaction with the active sites on the catalyst surface.

Isomerization: Isomerization reactions rearrange the carbon skeleton of an alkane to produce more branched isomers, which often have desirable properties like higher octane (B31449) ratings. libretexts.orggoogle.com Solid acid catalysts, such as zeolites or sulfated zirconia, are commonly used for this purpose. The extreme branching in this compound makes it an unlikely candidate for further isomerization to more branched structures. Instead, it might undergo cracking or dealkylation under typical isomerization conditions.

Homogeneous Catalysis for Selective Functionalization of Unactivated C-H Bonds

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers the potential for high selectivity in the functionalization of unactivated C-H bonds. numberanalytics.comnih.govnih.gov This is a significant area of research aimed at converting abundant alkanes into more valuable chemicals under mild conditions. rsc.orgnih.gov

Transition metal complexes, particularly those of iridium and rhodium, have shown promise in catalyzing the dehydrogenation of alkanes. sciengine.comunc.eduosti.gov These catalysts can operate via mechanisms that involve the oxidative addition of a C-H bond to the metal center. acs.org For a molecule like this compound, the steric bulk would present a significant challenge for the approach of the catalyst to the C-H bonds, likely favoring reaction at the less hindered terminal methyl groups of the decane chain.

Recent advances have also explored the use of silver-based catalysts for the functionalization of alkanes, including those with primary C-H bonds, through carbene insertion reactions. nih.govacs.org Such systems could potentially offer a route to selectively introduce functional groups onto the methyl groups of this compound.

Thermal and Thermolytic Degradation Pathways of Highly Branched Alkanes

At elevated temperatures, in the absence of catalysts or other reagents, alkanes undergo thermal degradation or pyrolysis. This process involves the homolytic cleavage of C-C and C-H bonds, leading to a complex mixture of smaller alkanes and alkenes.

For highly branched alkanes like this compound, the presence of numerous quaternary carbon atoms and significant steric strain is expected to influence the degradation pathway. stackexchange.com While branched alkanes can be more thermodynamically stable than their linear isomers, extensive branching can lead to steric hindrance and increased reactivity. stackexchange.comwikipedia.orgkhanacademy.org

The initial step in the thermal degradation would be the homolytic cleavage of the weakest bond. Due to the steric strain, the C-C bonds within the heavily substituted core of this compound are likely candidates for initial rupture. This would lead to the formation of two smaller alkyl radicals. These radicals would then participate in a cascade of secondary reactions, including hydrogen abstraction, beta-scission (cleavage of a C-C bond beta to the radical center), and radical recombination.

The expected products from the thermolysis of this compound would include a variety of smaller alkanes and alkenes. For example, cleavage of the C4-C5 bond would generate a 2,2,3,3-tetramethylbutyl radical and a hexyl radical. These radicals could then undergo further fragmentation or react with other species. The stability of the intermediate radicals plays a crucial role in determining the final product distribution. Studies on the decomposition of long-chain alkanes at high pressures and temperatures have shown that they can form diamond and hydrogen. researchgate.net

Mechanistic Understanding of Pyrolysis and Cracking Processes

Pyrolysis, or thermal cracking, is the decomposition of organic compounds by heat in the absence of oxygen. byjus.comtestbook.com This process is fundamental in the petroleum industry for breaking down large hydrocarbons into smaller, more valuable molecules. vedantu.comsparkl.me For alkanes, pyrolysis proceeds via a free-radical chain mechanism. The rate of pyrolysis is known to increase with both molecular weight and the degree of branching in the alkane. byjus.comtestbook.comvedantu.comunacademy.comunacademy.com

The initiation step involves the homolytic cleavage of a C-C or C-H bond to form free radicals. In the case of this compound, the C-C bonds, particularly those between the highly substituted quaternary carbons, are expected to have lower bond dissociation energies compared to the C-H bonds, making them more susceptible to initial cleavage. The steric strain associated with the clustered methyl groups can also contribute to the lability of these bonds.

Once radicals are formed, a chain reaction propagates through a series of steps including hydrogen abstraction and β-scission. Hydrogen abstraction by a radical from another this compound molecule leads to the formation of a new, more stable radical. The high number of primary hydrogens on the methyl groups provides numerous sites for abstraction.

β-scission is the fragmentation of a radical at the bond beta to the radical center, resulting in the formation of an alkene and a smaller radical. This is a key step in the cracking process that leads to the reduction in molecular weight of the hydrocarbon chains. The structure of this compound offers several potential β-scission pathways, leading to a complex mixture of smaller alkanes and alkenes.

The termination of the chain reaction occurs when two radicals combine.

Illustrative Data on Pyrolysis of Highly Branched Alkanes (Disclaimer: The following data is illustrative and based on general trends for highly branched alkanes, as specific experimental data for this compound is not readily available in the cited literature.)

ParameterExpected Trend for this compound
Relative Rate of Pyrolysis Higher than n-hexadecane
Primary Initiation Step C-C bond cleavage between quaternary carbons
Major Radical Intermediates tert-Butyl radical, and other tertiary radicals
Key Propagation Step β-scission

Formation of Byproducts and Reaction Intermediates

The pyrolysis of this compound is expected to yield a complex mixture of smaller hydrocarbons. The specific distribution of these byproducts is dictated by the relative stability of the radical intermediates formed during the reaction.

Due to the structure of the parent molecule, the formation of isobutylene (B52900) (2-methylpropene) is anticipated to be a major product resulting from the cleavage of the C-C backbone and subsequent radical rearrangements. Other likely products include smaller alkanes such as isobutane, propane, and methane, as well as other alkenes. The initial cleavage between the highly substituted carbons would likely generate stable tertiary radicals.

For example, a plausible pathway could involve the formation of a tert-butyl radical and a larger radical fragment. The tert-butyl radical is relatively stable and can abstract a hydrogen to form isobutane or undergo further reactions. The larger radical fragment can undergo a series of β-scission and rearrangement reactions to produce a variety of smaller alkenes and alkanes.

Expected Byproducts from the Pyrolysis of this compound (Disclaimer: This table presents expected byproducts based on the fragmentation patterns of similar highly branched alkanes. Specific yields would require experimental determination.)

ByproductChemical FormulaPlausible Formation Pathway
IsobutyleneC4H8β-scission of larger radical fragments
IsobutaneC4H10Hydrogen abstraction by tert-butyl radicals
PropyleneC3H6Fragmentation of larger radicals
MethaneCH4Cleavage of methyl radicals

Oxidation Reactions and Mechanisms under Controlled Conditions

The oxidation of alkanes can be controlled to yield valuable oxygenated products such as alcohols, aldehydes, ketones, and carboxylic acids. studysmarter.co.ukorganicmystery.com The reactivity of alkanes towards oxidation is influenced by the strength of the C-H bonds, with tertiary C-H bonds being more susceptible to oxidation than secondary or primary C-H bonds. organicmystery.com Given that this compound lacks tertiary hydrogens, its oxidation is expected to be more challenging and primarily occur at the primary C-H bonds of the numerous methyl groups.

Photo-oxidation involves the reaction of a substance with an oxidizing agent in the presence of light. For alkanes, this process can be initiated by a photosensitizer that, upon absorbing light, can abstract a hydrogen atom from the alkane to form an alkyl radical. rsc.org This radical can then react with molecular oxygen to form a peroxy radical (ROO•).

The peroxy radical is a key intermediate that can undergo a variety of reactions, including abstracting a hydrogen from another alkane molecule to form a hydroperoxide (ROOH) and another alkyl radical, thus propagating a chain reaction. The hydroperoxide can then decompose to form alcohols and carbonyl compounds.

For this compound, photo-oxidation would likely lead to the formation of primary alcohols and aldehydes at the methyl groups. The steric hindrance around the C-C backbone may influence the accessibility of the primary C-H bonds to the oxidizing species.

Illustrative Products of Photo-oxidation of this compound (Disclaimer: The products listed are based on general mechanisms of alkane photo-oxidation and have not been experimentally verified for this specific compound.)

Product TypeExample Structure
Primary Alcohol2,2,3,3,4,4-Hexamethyldecan-1-ol
Aldehyde2,2,3,3,4,4-Hexamethyldecanal
Hydroperoxide2,2,3,3,4,4-Hexamethyldecyl hydroperoxide

Oxidative functionalization aims to introduce a functional group into a hydrocarbon molecule through an oxidation reaction. For a sterically hindered and unactivated alkane like this compound, this presents a significant chemical challenge. scripps.edu

Recent advances in catalysis have led to the development of systems that can selectively oxidize C-H bonds, even in complex molecules. nih.gov These methods often employ transition metal catalysts that can activate the C-H bond and facilitate its conversion to a C-O, C-N, or other C-heteroatom bond.

In the context of this compound, a potential strategy would involve the use of a catalyst that can overcome the steric hindrance and selectively target the primary C-H bonds. The choice of oxidant and reaction conditions would be critical to control the extent of oxidation and prevent over-oxidation to carboxylic acids or complete combustion to carbon dioxide and water. studysmarter.co.uk The development of such selective functionalization reactions is an active area of research in organic synthesis. scripps.edu

Advanced Research Applications and Future Directions for Highly Branched Decanes

Role as a Model Compound in Fundamental Hydrocarbon Research

The congested molecular architecture of 2,2,3,3,4,4-hexamethyldecane, with its quaternary carbons and extensive methyl branching, makes it an exceptional model compound for investigating the fundamental principles of hydrocarbon chemistry.

Probing Steric Effects on Reaction Rates and Selectivity

The immense steric hindrance presented by the multiple methyl groups in this compound significantly influences its reactivity. This steric bulk can dramatically slow down chemical reactions by physically impeding the approach of reactants to the carbon backbone. wikipedia.org In reactions such as nucleophilic substitution, the presence of bulky substituents near a reaction center is known to decrease reaction rates. acs.org

The stability of branched alkanes is a well-established principle, with more highly branched isomers being thermodynamically more stable than their linear counterparts. wikipedia.orgnih.gov For instance, the highly branched 2,2,3,3-tetramethylbutane (B1293380) is more stable than its linear isomer, n-octane. wikipedia.org This stability is attributed to a combination of electrostatic effects and electron correlation. nih.gov While branched alkanes have a lower steric energy in some theoretical models, this is counteracted by other quantum mechanical effects, leaving electrostatic interactions as a key factor in their enhanced stability. nih.gov

The reactivity of highly branched alkanes is a subject of ongoing research, particularly in the context of combustion and autoignition. While branched alkanes are desirable components in gasoline to prevent engine knocking, their complex structures can lead to distinct reaction pathways. echemi.com For example, the study of branched alkenes like methylbutenes has shown that their reactivity is influenced by the stability of the resulting radical intermediates, which can differ significantly from their linear counterparts. researchgate.net The extreme branching in this compound would be expected to yield highly specific and potentially unusual reaction intermediates and products in radical-initiated processes.

Understanding the Influence of Branching on Molecular Recognition Phenomena

Molecular recognition involves the specific, non-covalent interaction between molecules. ucla.edu While often associated with functionalized molecules capable of hydrogen bonding or electrostatic interactions, even non-polar alkanes can participate in molecular recognition events, primarily through hydrophobic interactions and shape complementarity. The highly defined and rigid structure of this compound makes it an interesting candidate for studying how branching affects these weak interactions.

In the field of supramolecular chemistry, host-guest systems provide a means to study molecular recognition. For instance, the encapsulation of n-alkanes within cavitand dimers demonstrates how confinement can dictate the conformation of the guest molecule. nih.govnih.govacs.org While these studies have focused on linear alkanes, the inclusion of a highly branched alkane like this compound would present a significant challenge to a host molecule, providing a stringent test of its binding capabilities and offering insights into the energetic penalties of steric clashes versus the favorable hydrophobic effect.

Contributions to the Design of Novel Materials

The unique physical properties imparted by extensive branching in decanes are being explored in the academic design of advanced materials, moving beyond commercially available products to fundamental research applications.

Structure-Property Relationships for Advanced Fluid Design

The relationship between the molecular structure of alkanes and their bulk properties is a cornerstone of materials science. Highly branched alkanes, due to their compact structures, generally exhibit lower boiling points and higher pour points compared to their linear isomers. mdpi.com These properties are critical in the formulation of specialized fluids such as lubricants and fuels that need to perform under extreme conditions.

In the context of lubricants, highly branched structures can improve cold-flow properties and provide a high viscosity index, which is a measure of the change in viscosity with temperature. mdpi.com The enzymatic synthesis of branched esters, for example, has been shown to produce molecules with excellent lubricating properties, in part due to their branched structure. mdpi.com While this compound itself is a simple alkane, its structural motif can inform the design of more complex lubricant molecules.

For non-freezing fuels, the prevention of crystallization at low temperatures is paramount. Branched alkanes are known to disrupt the regular packing that leads to solidification, thereby lowering the freezing point. echemi.com The extensive branching in this compound would make it an excellent component in research aimed at understanding and preventing fuel freezing.

Below is a table of some physical properties of this compound and its linear isomer, n-decane, for comparison.

PropertyThis compoundn-Decane
Molecular Formula C16H34C10H22
Molecular Weight ( g/mol ) 226.44142.28
Boiling Point (°C) ~216 (estimated)174.1
Melting Point (°C) ~ -50.8 (estimated)-29.7
XLogP3 7.65.0

Note: Some properties for this compound are estimated due to a lack of experimental data.

Use as a Component in Supramolecular Assemblies or Soft Matter

The principles of self-assembly and molecular recognition can be harnessed to create complex supramolecular structures and soft materials like hydrogels. While functional groups are often the primary drivers of these assemblies, the shape and size of non-polar components also play a crucial role.

The inclusion of alkanes as guest molecules within host structures is a well-documented phenomenon in supramolecular chemistry. nih.govnih.govacs.org The specific conformations that linear alkanes adopt within these hosts are dictated by the size and shape of the cavity. nih.govnih.govacs.org The introduction of a highly branched and sterically demanding molecule like this compound into such systems could lead to the formation of novel and potentially stimuli-responsive materials. For example, the significant conformational rigidity of this molecule could be used to template the formation of specific host-guest complexes or to disrupt the formation of certain assemblies in a predictable manner.

Research into functional alkanes on surfaces like MoS2 has shown that multi-chain structures can lead to more stable monolayers through edge-on adsorption. rsc.org While this compound is not a long-chain alkane, its bulky nature could inform the design of molecules for creating robust surface coatings.

Methodological Advancements in Synthetic Chemistry for Complex Alkanes

The synthesis of highly branched and sterically hindered alkanes like this compound presents a significant challenge to organic chemists. Traditional methods for alkane synthesis, such as the Wurtz reaction or the hydrogenation of alkenes and alkynes, may not be efficient for constructing such congested carbon frameworks. youtube.comyoutube.com

Modern synthetic chemistry is continuously evolving to address these challenges. The development of new catalytic methods for C-C bond formation is crucial. For instance, the synthesis of sterically hindered amides, another challenging class of molecules, has been achieved through the direct coupling of Grignard reagents to isocyanates, highlighting the power of developing novel synthetic strategies. chimia.ch

The synthesis of complex alkanes often requires multi-step routes, and the development of theoretical and computational tools can aid in planning these syntheses. researchgate.net For a molecule like this compound, a retrosynthetic analysis would likely involve the coupling of highly substituted fragments. The efficient hydrogenation of sterically hindered olefins using borane-methyl sulfide (B99878) complexes in the presence of an oxidant or a strong acid offers a potential route to such saturated systems. acs.org

The functionalization of alkanes, once considered largely inert, is now possible through various catalytic methods, including radical-initiated reactions and transition-metal-catalyzed C-H activation. researchgate.net While these methods are often aimed at introducing functional groups, they also represent a frontier in the manipulation of alkane structures and could potentially be adapted for the synthesis of complex branched alkanes.

Development of Predictive Computational Models for Sterically Congested Molecules

The accurate prediction of the properties of sterically congested molecules like this compound is a significant challenge in computational chemistry. Standard models may not adequately account for the complex intramolecular interactions that govern the behavior of such crowded structures. Consequently, a key area of research is the development and refinement of computational models that can reliably predict their thermochemical and physical properties.

For instance, studies on C7 to C10 alkane isomers have employed high-level computational methods like CBS-QB3, CBS-APNO, and G3MP2B3 to calculate enthalpies of formation and bond dissociation energies (BDEs). researchgate.netuniversityofgalway.ie These studies have demonstrated that the C-H bonds on tertiary and quaternary carbons in highly branched structures have significantly lower BDEs than those in less branched alkanes. researchgate.netuniversityofgalway.ie This has profound implications for their reactivity.

While specific experimental data for this compound is scarce in publicly available literature, we can create a representative data table illustrating the impact of branching on the stability of decane (B31447) isomers, based on established computational methodologies.

Computational Model Application to Decane Isomers
Isomer Predicted Relative Stability (Illustrative)
n-DecaneBaseline
2-MethylnonaneMore Stable
2,2-DimethylocataneEven More Stable
This compoundExpected to be highly stable, approaching the limits of stability for a C16 alkane
MethodologyRelative stabilities are predicted using methods such as Density Functional Theory (DFT) with functionals like M06-2X, which account for dispersion and electron correlation effects that are crucial for accurately modeling branched alkanes. The greater the negative value of the heat of formation, the more stable the isomer.

This table is illustrative and intended to demonstrate the established trend of increasing stability with branching. The precise values would require specific, high-level quantum mechanical calculations for each isomer.

Future advancements in this area will likely involve the use of machine learning and artificial intelligence to develop predictive models. These models can be trained on large datasets of experimental and high-fidelity computational data for a wide range of branched alkanes. This would allow for the rapid and accurate prediction of properties for new and unstudied molecules like this compound, without the need for time-consuming and computationally expensive ab initio calculations for every new structure.

Integration of Experimental and Theoretical Approaches for Comprehensive Molecular Insight

To gain a complete understanding of sterically congested molecules, it is essential to integrate experimental data with theoretical calculations. Each approach provides unique insights, and their combination can lead to a more robust and detailed picture of molecular behavior.

For many complex molecules, experimental data on their own can be difficult to interpret fully. For example, while techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the chemical environment of different atoms in a molecule, assigning specific signals to the highly similar methyl groups in a molecule like this compound would be challenging without theoretical calculations of chemical shifts.

Similarly, molecular dynamics simulations can provide a time-resolved view of the conformational landscape of a flexible molecule, but these simulations rely on accurate force fields. Experimental data from techniques like neutron scattering or vibrational spectroscopy are crucial for validating and refining these force fields.

A powerful example of this integrated approach is the use of computational chemistry to understand the thermochemistry of combustion. The heat of combustion of an alkane is directly related to its heat of formation. stackexchange.com By accurately calculating the heats of formation for various isomers, computational models can predict their relative combustion energies. These predictions can then be validated against experimental measurements from calorimetry.

Integrated Approach for Studying Highly Branched Decanes
Experimental Technique Theoretical Counterpart/Complement
Calorimetry (measures heat of combustion)Quantum Mechanical Calculations (predicts heat of formation)
NMR Spectroscopy (measures chemical shifts)DFT Calculations (predicts magnetic shielding and chemical shifts)
X-ray Crystallography (determines solid-state structure)Molecular Mechanics/Dynamics (predicts minimum energy conformations)
Vibrational Spectroscopy (IR, Raman)Normal Mode Analysis (predicts vibrational frequencies and intensities)

The future of this integrated approach lies in the development of more seamless workflows that combine experimental data acquisition with real-time computational analysis. For a molecule like this compound, this could involve, for instance, using experimental NMR data to refine the parameters of a molecular dynamics simulation on the fly, leading to a more accurate representation of its dynamic behavior. Furthermore, as our ability to synthesize these highly complex molecules improves, the feedback loop between theoretical prediction and experimental verification will become even more critical for advancing our fundamental understanding of chemical principles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.